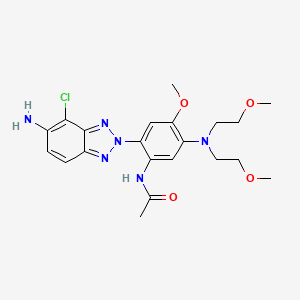

Acetamide, N-(2-(5-amino-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)-

Description

This compound is a benzotriazole-linked acetamide derivative with a complex substitution pattern. Its molecular formula is C₂₁H₂₆BrClN₆O₄ (MW: 541.83), featuring a 5-amino-4-chloro-2H-benzotriazol-2-yl group, bis(2-methoxyethyl)amino substituents, and methoxy groups on the phenyl ring . It is associated with mutagenicity in mammalian cell assays (e.g., 25 mg/L/26H exposure induced mutations in hamster fibroblasts) and emits toxic vapors (NOx, Br⁻, Cl⁻) upon decomposition . The compound is classified under aquatic chronic toxicity (H413) due to its environmental persistence .

Properties

CAS No. |

240433-82-3 |

|---|---|

Molecular Formula |

C21H27ClN6O4 |

Molecular Weight |

462.9 g/mol |

IUPAC Name |

N-[2-(5-amino-4-chlorobenzotriazol-2-yl)-5-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide |

InChI |

InChI=1S/C21H27ClN6O4/c1-13(29)24-16-11-18(27(7-9-30-2)8-10-31-3)19(32-4)12-17(16)28-25-15-6-5-14(23)20(22)21(15)26-28/h5-6,11-12H,7-10,23H2,1-4H3,(H,24,29) |

InChI Key |

ZYXGXCVACCEOKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1N2N=C3C=CC(=C(C3=N2)Cl)N)OC)N(CCOC)CCOC |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Potential

Research indicates that compounds related to benzotriazoles exhibit significant anticancer properties. Acetamide derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance:

- Mechanism of Action : These compounds may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to cell cycle arrest.

- Case Studies : In vitro studies have shown promising results against various cancer cell lines, including breast and lung cancers.

Antimicrobial Properties

The antibacterial and antifungal activities of Acetamide derivatives have also been studied. The compound's structure allows it to interact with microbial cell membranes or inhibit key metabolic pathways.

Materials Science Applications

In addition to biological applications, Acetamide, N-(2-(5-amino-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- has potential uses in materials science:

- Polymer Chemistry : It can serve as a monomer or additive in the production of polymers with enhanced thermal stability or chemical resistance.

- Coatings and Adhesives : The compound's properties may be beneficial in formulating coatings that require specific adhesion characteristics or durability.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Research | Inhibition of tumor growth and apoptosis induction | Effective against various cancer cell lines |

| Antimicrobial Activity | Inhibition of bacterial and fungal growth | Demonstrated significant antimicrobial effects |

| Materials Science | Use as a monomer/additive in polymers | Enhances thermal stability and chemical resistance |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Benzazole Cores

N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide

- Structure : Combines benzothiazole and benzoxazole moieties linked via a butanamide chain.

- Synthesis: Achieved in 76% yield using 4-chlorobutanoyl chloride coupling .

- Application : Explored as an antidiabetic agent via molecular docking on the 3-TOP protein .

Bis(azolyl)sulfonamidoacetamides

Azo-Linked Acetamide Derivatives

N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide

- Structure: Contains a bromo-dinitrophenyl azo group and bis(2-methoxyethyl)amino substituents (MW: 633.45) .

- Properties : Higher hydrophobicity (predicted logP: ~3.05) compared to the target compound .

- Application : Used as a disperse dye (e.g., Disperse Blue 130) with aquatic toxicity (H413 classification) .

N-(5-(diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl)acetamide

Pharmacologically Active Acetamides

2-{[5-(2-((1,1'-biphenyl)-4-yl)-4-methylthiazol-5-yl)-1,3,4-oxadiazol-2-yl]amino}acetimidamide (Compound 9)

Comparative Analysis of Key Properties

Preparation Methods

Chemical Identity and Characteristics

| Parameter | Details |

|---|---|

| Chemical Name | Acetamide, N-(2-(5-amino-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- |

| CAS Number | 194590-84-6 (noting a closely related compound with 7-bromo substitution also reported) |

| Molecular Formula | C21H26ClN6O4 |

| Molecular Weight | Approximately 481.92 g/mol (calculated based on formula without bromine) |

Note: Some sources report a brominated analogue (with 7-bromo substituent) having CAS 194590-84-6 and molecular weight 541.83 g/mol; the compound of interest lacks this bromine substituent.

Data Table: Summary of Key Synthetic Parameters

| Reaction Step | Typical Reagents | Temperature Range | Reaction Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Benzotriazole ring formation | o-Phenylenediamine, NaNO2, acid | 0–25 °C | 1–3 hours | 70–85 | Control of substitution pattern critical |

| Halogenation and amination | N-Chlorosuccinimide, NH3 or amine source | 0–40 °C | 2–6 hours | 60–75 | Selectivity for 4-chloro and 5-amino groups |

| Pd-catalyzed amination | Pd catalyst, bis(2-methoxyethyl)amine, base | 80–120 °C | 4–24 hours | 65–90 | Ligand and base choice affects yield |

| Amide bond formation | Acetyl chloride, base (e.g., Et3N) | 0–25 °C | 1–4 hours | 80–95 | Usually high yielding step |

Research Results and Analytical Characterization

Purity and Identity Confirmation:

The final compound is typically characterized by NMR (1H, 13C), mass spectrometry, and HPLC to confirm structure and purity.Yield Optimization:

Studies indicate that careful control of reaction temperature and reagent stoichiometry maximizes yield and minimizes side products.Scalability: The synthetic route is amenable to scale-up, with modifications to solvent systems and catalysts to improve cost-effectiveness and environmental impact.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.